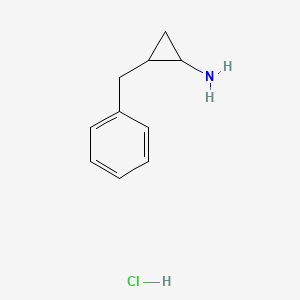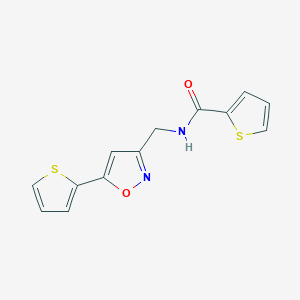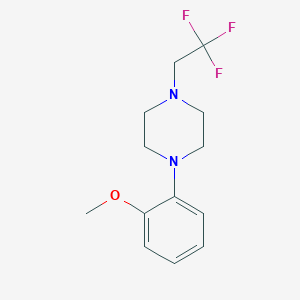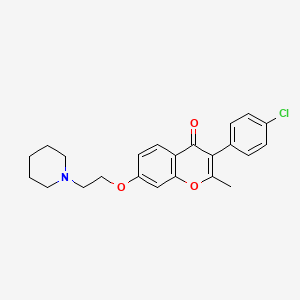![molecular formula C15H12BrNO3 B2753574 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 664311-23-3](/img/structure/B2753574.png)
4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.17 g/mol . It falls within the category of biochemicals and is primarily used for proteomics research .
Molecular Structure Analysis
The molecular structure of This compound consists of a phenolic ring with a bromine substituent at the 4-position. Additionally, it contains an imine group (C=N) linked to a dihydrobenzodioxin moiety. The “E” configuration indicates that the double bond in the imine is in the trans conformation .
Chemical Reactions Analysis
One notable reaction involving this compound is free radical bromination. N-bromosuccinimide (NBS) is commonly used to introduce a bromine atom at the benzylic position. The succinimidyl radical generated from NBS abstracts a hydrogen atom from the benzylic position, leading to the formation of the brominated product .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Schiff base compounds, including those similar to the specified chemical, are synthesized for their structural properties and potential applications in various fields. For example, Schiff base compounds derived from salicylaldehyde and amines have been synthesized and characterized, showing potential antibacterial activities due to their structural features (Wang et al., 2008).
Antimicrobial Properties
- Some derivatives of the specified compound have been synthesized and tested for antimicrobial properties. For instance, sulfonamide-derived ligands and their metal complexes have demonstrated moderate to significant antibacterial activity against various bacterial strains, highlighting the potential for these compounds in antimicrobial applications (Chohan & Shad, 2011).
Antioxidant and Anti-cancer Activities
- Bromophenols isolated from marine algae have shown potent antioxidant activities. These properties are important for various applications, including the potential for cancer treatment through photodynamic therapy, where certain compounds have been identified to possess high singlet oxygen quantum yields, making them suitable for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Sensor Applications
- Schiff-base molecules derived from similar compounds have been developed as chemosensors for detecting pH changes, which could be significant in distinguishing between normal cells and cancer cells due to the difference in their pH environments. This application underlines the potential of these compounds in biomedical research and diagnostics (Halder et al., 2018).
Corrosion Inhibition
- Studies on Schiff bases, including those related to the specified compound, have also explored their effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and protect against corrosion highlights their potential application in industrial and engineering contexts (El-Lateef et al., 2015).
Propiedades
IUPAC Name |
4-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMNDUPJFMUVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)
![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)


![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2753507.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2753509.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2753510.png)

